molecular formula C16H12N2O2 B11708355 2-(((2-Hydroxyphenyl)imino)methyl)quinolin-8-ol CAS No. 5548-72-1

2-(((2-Hydroxyphenyl)imino)methyl)quinolin-8-ol

Katalognummer: B11708355
CAS-Nummer: 5548-72-1
Molekulargewicht: 264.28 g/mol
InChI-Schlüssel: KIBXJRHVVSRSKE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(((2-Hydroxyphenyl)imino)methyl)quinolin-8-ol is a Schiff base compound that has garnered significant interest in the fields of chemistry and biochemistry. This compound is known for its unique structural properties, which include the presence of both hydroxyl and imino groups, making it a versatile ligand in coordination chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((2-Hydroxyphenyl)imino)methyl)quinolin-8-ol typically involves the condensation reaction between 2-hydroxybenzaldehyde and 8-aminoquinoline. The reaction is usually carried out in an ethanol solution under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-(((2-Hydroxyphenyl)imino)methyl)quinolin-8-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted compounds, depending on the specific reagents and conditions used .

Wirkmechanismus

The mechanism of action of 2-(((2-Hydroxyphenyl)imino)methyl)quinolin-8-ol involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biochemical effects. The compound’s hydroxyl and imino groups play a crucial role in binding to metal ions, facilitating its activity in catalytic and therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(((2-Hydroxyphenyl)imino)methyl)quinolin-8-ol is unique due to its Schiff base structure, which provides distinct coordination chemistry properties. This uniqueness makes it a valuable compound in various research and industrial applications .

Eigenschaften

CAS-Nummer

5548-72-1

Molekularformel

C16H12N2O2

Molekulargewicht

264.28 g/mol

IUPAC-Name

2-[(2-hydroxyphenyl)iminomethyl]quinolin-8-ol

InChI

InChI=1S/C16H12N2O2/c19-14-6-2-1-5-13(14)17-10-12-9-8-11-4-3-7-15(20)16(11)18-12/h1-10,19-20H

InChI-Schlüssel

KIBXJRHVVSRSKE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)N=CC2=NC3=C(C=CC=C3O)C=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.